molecular formula C14H20N6O2 B2537003 1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-53-8

1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2537003
CAS RN: 898412-53-8
M. Wt: 304.354
InChI Key: YZXUXOOLYCBGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.354. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Research has uncovered promising results regarding the anticancer, anti-HIV-1, and antimicrobial activities of triazino and triazolo[4,3-e]purine derivatives. One study detailed the synthesis of various triazino and triazolo[4,3-e]purine derivatives and evaluated their in vitro activities. Compounds showed considerable activity against melanoma, non-small lung cancer, and breast cancer, with one compound exhibiting significant activity against all three cancer types (GI50 values of 25.2, 31.8, and 32.9 μM, respectively). Additionally, some derivatives displayed moderate anti-HIV-1 activity, and one compound was particularly effective against P. aeruginosa, showing potency equivalent to ampicillin (Ashour et al., 2012).

Psychotropic Potential

Further research into 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents revealed potential psychotropic properties. These derivatives showed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible anxiolytic and antidepressant effects. One specific compound demonstrated an antidepressant-like effect and exerted anxiolytic-like activity in mice, highlighting the potential for designing new psychotropic drugs (Chłoń-Rzepa et al., 2013).

Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues presented a new class of purine analogues with a bridgehead nitrogen atom. These compounds were evaluated against various viruses in tissue culture, with some demonstrating moderate activity against rhinovirus at non-toxic dosage levels. This marks a significant step forward in the development of novel antiviral agents (Kim et al., 1978).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of new compounds with potential biological activities. For example, the synthesis of 2-triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions has been reported, showcasing a method to create derivatives with potential biological activities (Simo et al., 2000). Additionally, the development of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands has been explored, indicating a route to new materials with potential application in medicinal chemistry (Shaker, 2011).

properties

IUPAC Name

1-butyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-5-6-7-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUXOOLYCBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.